molecular formula C15H14FN3O B5812030 2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5812030
M. Wt: 271.29 g/mol
InChI Key: IEAIBFFYWZAWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, also known as FPP, is a pyrazolopyrimidine compound that has been extensively studied for its potential applications in scientific research. FPP is a potent inhibitor of several enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and histone deacetylases (HDACs), making it a valuable tool for investigating the role of these enzymes in various biological processes.

Mechanism of Action

2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol exerts its effects by binding to the ATP-binding site of CDKs, GSK3, and HDACs, preventing their activity. This compound has been shown to be a selective inhibitor of CDKs, with little effect on other kinases. This compound has also been shown to induce changes in the structure of HDACs, leading to their inhibition.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce differentiation and cell death in cancer cells. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by inhibiting the activity of GSK3, which has been implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is its selectivity for CDKs, GSK3, and HDACs, making it a valuable tool for investigating the role of these enzymes in various biological processes. This compound is also readily available and has been optimized for high purity and yield. One limitation of this compound is its potential toxicity, which must be taken into account when designing experiments. This compound may also have off-target effects, which must be carefully evaluated.

Future Directions

There are several future directions for the study of 2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of this compound derivatives with improved selectivity and potency. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of cancer. This compound may also have potential applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-fluorobenzaldehyde with propylhydrazine to form 2-(4-fluorophenyl)-5-propylpyrazole. This intermediate is then reacted with 2-bromo-4-chloropyrimidine in the presence of a base to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for scientific research.

Scientific Research Applications

2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in cancer research. CDKs and GSK3 are key regulators of the cell cycle and have been implicated in the development of cancer. This compound has been shown to inhibit CDKs and GSK3, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit HDACs, which play a role in the regulation of gene expression. Inhibition of HDACs by this compound has been shown to induce differentiation and cell death in cancer cells.

properties

IUPAC Name

2-(4-fluorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-2-3-12-8-15(20)19-14(17-12)9-13(18-19)10-4-6-11(16)7-5-10/h4-9,18H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAIBFFYWZAWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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